Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate
Description
Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 3-bromophenyl substituent at the 4-position and an ethyl ester group at the 3-position. Pyrrolidine derivatives are widely studied for their conformational flexibility and applications in medicinal chemistry, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-2-17-13(16)12-8-15-7-11(12)9-4-3-5-10(14)6-9/h3-6,11-12,15H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGDUZJZFUWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrrolidine Core
Method:
A common approach involves the cyclization of amino acid derivatives or 1,4-dicarbonyl compounds. For example, the cyclization of a suitable amino ester with a halogenated aromatic precursor under acid or base catalysis.
- Reagents: Amino acid ester (e.g., ethyl glycine), 1,4-dicarbonyl compound, or suitable precursors.
- Catalyst: Acidic conditions (e.g., acetic acid) or basic conditions (e.g., sodium ethoxide).
- Temperature: 80–120°C.
- Duration: 4–12 hours.
Reference:
A study reported the synthesis of multisubstituted pyrrolidine-2-carboxylates via a one-pot cycloaddition, which can be adapted for pyrrolidine core formation with halogenated aromatic groups.
Introduction of the 3-Bromophenyl Group
Method:
The aromatic substitution can be achieved via:
- Nucleophilic aromatic substitution (SNAr): Suitable if the aromatic ring bears activating groups.
- Cross-coupling reactions: Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling between a boronic acid or amine and a halogenated aromatic precursor.
- For SNAr: Elevated temperature (~100°C), polar aprotic solvents (e.g., DMSO, DMF).
- For cross-coupling: Pd catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene, ethanol), reflux conditions.
Research Discovery:
Recent advances have demonstrated efficient palladium-catalyzed cross-coupling for aromatic substitution on pyrrolidine derivatives, offering high regioselectivity and yields.
Esterification to Form the Ethyl Ester
Method:
Esterification of the carboxylic acid at the 3-position is typically performed via Fischer esterification.
- Reagents: Ethanol, catalytic amount of sulfuric acid or hydrochloric acid.
- Temperature: Reflux (~70°C).
- Duration: 4–8 hours.
Alternative:
Use of diazomethane or carbodiimide coupling agents for milder conditions, especially when sensitive groups are present.
Data Tables Summarizing Synthetic Methods
Notable Research Discoveries and Innovations
Catalytic Cross-Coupling Efficiency:
Recent studies have highlighted the high efficiency and regioselectivity of palladium-catalyzed Suzuki coupling in attaching halogenated aromatic groups to pyrrolidine rings, significantly improving yields and reducing reaction times.One-Pot Synthesis Strategies:
Innovative one-pot methods combining cyclization and aromatic substitution steps have been developed, reducing purification steps and increasing overall efficiency.Green Chemistry Approaches:
Use of environmentally benign solvents and catalysts, such as ethanol and palladium on carbon, has been explored to make the synthesis more sustainable.
Additional Notes
- The choice of starting materials significantly influences the overall yield and purity.
- Protecting groups may be necessary during multi-step syntheses to prevent side reactions.
- Purification typically involves column chromatography or recrystallization, depending on the scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The pyrrolidine ring may also play a role in modulating the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs differ in substituents, stereochemistry, and ester groups, leading to variations in physicochemical properties and reactivity.
Table 1: Comparative Overview of Ethyl 4-(3-Bromophenyl)pyrrolidine-3-carboxylate and Analogs
Physicochemical Properties
- Solubility : The hydrochloride salt form (e.g., ) exhibits higher aqueous solubility compared to neutral esters.
- Lipophilicity : Methoxy and benzodioxolyl groups () increase lipophilicity, whereas fluorine () balances polarity and lipophilicity.
- Stability: The 3-bromophenyl derivative may exhibit greater oxidative stability compared to analogs with hydroxyl-prone positions (e.g., notes air-sensitive hydroxylation in related compounds) .
Biological Activity
Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer and antimicrobial effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring substituted with a bromophenyl group. Its molecular formula is , which contributes to its unique chemical reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the compound's effect on A549 human lung adenocarcinoma cells. The results indicated that at a concentration of 100 µM, the compound reduced cell viability significantly compared to control groups. The comparison with standard chemotherapeutic agents like cisplatin revealed that while it was less potent than cisplatin, it still demonstrated promising anticancer properties.
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| This compound | A549 | 100 | 66 |
| Cisplatin | A549 | 10 | 30 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It was tested against a range of multidrug-resistant pathogens, including:
- Klebsiella pneumoniae
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values indicated no significant antimicrobial activity against Gram-negative bacteria, suggesting that further structural modifications may be necessary to enhance its efficacy in this area.
The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, leading to altered cellular responses. For instance, it has been suggested that the bromophenyl moiety plays a crucial role in enhancing the compound's binding affinity to target proteins involved in cancer pathways.
Comparative Analysis with Related Compounds
When compared to similar pyrrolidine derivatives, this compound exhibits unique biological activities due to the presence of the bromine atom. This substitution can influence both chemical reactivity and biological interactions:
| Compound Comparison | Structural Feature | Biological Activity |
|---|---|---|
| Ethyl 4-(bromophenyl)pyrrolidine-3-carboxylate | Bromine atom | Moderate anticancer activity |
| Ethyl 4-(chlorophenyl)pyrrolidine-3-carboxylate | Chlorine atom | Different reactivity profile |
| Ethyl 4-(phenyl)pyrrolidine-3-carboxylate | No halogen substitution | Lower biological activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the pyrrolidine ring can be constructed via cyclization of acyclic precursors under acidic/basic conditions, followed by bromophenyl group introduction via Suzuki coupling or electrophilic aromatic substitution. Reaction optimization includes solvent selection (e.g., ethanol for reflux), temperature control (80–120°C), and catalyst use (e.g., Pd catalysts for cross-coupling). Yield improvements may involve continuous flow reactors or green solvents .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves 3D conformation using SHELX software for refinement .
- NMR spectroscopy : Assigns stereochemistry (e.g., ¹H/¹³C NMR for pyrrolidine ring protons and bromophenyl substituents).
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z ~338) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a scaffold for drug discovery due to its bromophenyl group (enhancing lipophilicity) and pyrrolidine ring (enabling stereoselective interactions). Applications include:
- Enzyme inhibition studies : Testing against proteases or kinases via kinetic assays.
- Receptor binding assays : Radiolabeled derivatives for affinity measurements .
Advanced Research Questions
Q. How can enantiomeric purity be achieved, and what challenges arise in chiral resolution?
- Methodological Answer : Enantiomers are separated using:
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
- Diastereomeric salt formation : Reaction with chiral acids (e.g., tartaric acid). Challenges include low solubility and co-crystallization of impurities, requiring iterative recrystallization .
Q. What strategies address contradictory crystallographic data, such as ring puckering vs. planar conformations?
- Methodological Answer : Discrepancies arise from dynamic puckering (e.g., Cremer-Pople parameters for quantifying ring distortion). Mitigation involves:
- Low-temperature crystallography : Reduces thermal motion artifacts.
- DFT calculations : Compare experimental data with energy-minimized conformers .
Q. How does substituent variation (e.g., bromine position) impact biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Systematic SAR requires:
- Analog synthesis : Replace bromine with Cl/F or shift substituents (e.g., 4-bromo vs. 3-bromo).
- Biological assays : IC₅₀ comparisons in target pathways (e.g., kinase inhibition). Meta-substituted bromine often enhances steric hindrance, altering binding kinetics .
Q. What green chemistry principles apply to scaling up synthesis while minimizing waste?
- Methodological Answer : Sustainable approaches include:
- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity.
- Catalyst recycling : Immobilized Pd nanoparticles for cross-coupling reactions.
- Microwave-assisted synthesis : Reduces reaction time and energy use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
